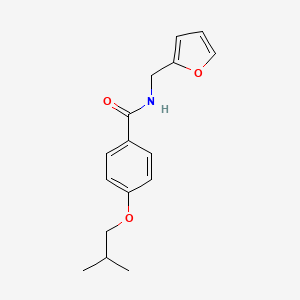
3-cyclohexyl-N-(2-hydroxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-(2-hydroxyphenyl)propanamide, also known as CPP, is a chemical compound that has been widely used in scientific research due to its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been shown to have a variety of effects on the NMDA receptor, including acting as an antagonist, agonist, or partial agonist.
作用机制
3-cyclohexyl-N-(2-hydroxyphenyl)propanamide acts as a modulator of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide has been shown to have a variety of effects on the NMDA receptor, including acting as an antagonist, agonist, or partial agonist. The exact mechanism of action of 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide is not fully understood, but it is thought to involve the binding of 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide to a specific site on the NMDA receptor.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(2-hydroxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects, depending on the dose and mode of administration. For example, high doses of 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide have been shown to induce convulsions and neurotoxicity in animal models, while lower doses have been shown to have neuroprotective effects. 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide has also been shown to have analgesic effects in animal models of chronic pain, and antidepressant effects in animal models of depression.
实验室实验的优点和局限性
One advantage of using 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide in lab experiments is its ability to modulate the NMDA receptor, which is a key player in synaptic plasticity, learning, and memory. However, one limitation of using 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide is its potential for neurotoxicity at high doses, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide. One direction is to further elucidate the mechanism of action of 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide on the NMDA receptor, including the specific binding site and downstream signaling pathways. Another direction is to explore the potential therapeutic applications of 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide, such as in the treatment of chronic pain, depression, and addiction. Finally, there is a need for further research on the safety and toxicity of 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide, particularly at high doses, in order to fully understand its potential as a research tool and therapeutic agent.
合成方法
3-cyclohexyl-N-(2-hydroxyphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of cyclohexanone with benzaldehyde to form 3-cyclohexyl-2-hydroxypropanal. This intermediate is then reacted with methylamine to form 3-cyclohexyl-N-methyl-2-hydroxypropanamide, which is subsequently reacted with hydroxylamine to form 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide.
科学研究应用
3-cyclohexyl-N-(2-hydroxyphenyl)propanamide has been used extensively in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. For example, 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide has also been used to study the mechanisms underlying chronic pain, depression, and addiction.
属性
IUPAC Name |
3-cyclohexyl-N-(2-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14-9-5-4-8-13(14)16-15(18)11-10-12-6-2-1-3-7-12/h4-5,8-9,12,17H,1-3,6-7,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDIJOQHQUSMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5820221.png)
![1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5820224.png)
![2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5820233.png)
![4-({2-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820252.png)

![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5820262.png)
![5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5820264.png)
![1-ethyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5820276.png)



![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)